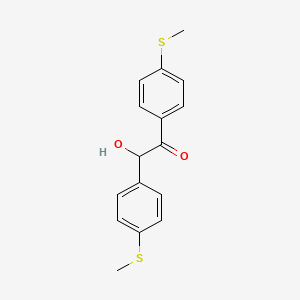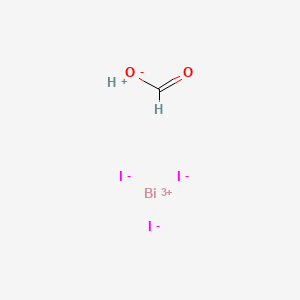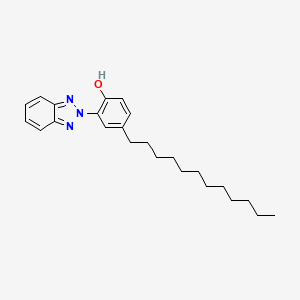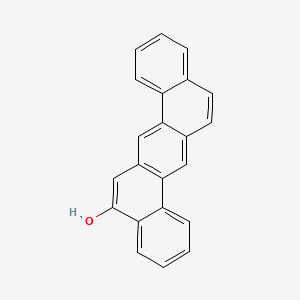![molecular formula C33H69NO12 B13738614 2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol CAS No. 37208-53-0](/img/structure/B13738614.png)
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol is a complex organic compound with the molecular formula C15H32O6. It is characterized by multiple ether and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol typically involves multiple steps of etherification and hydroxylation. The process begins with the reaction of propylene oxide with a suitable initiator, such as ethylene glycol, to form intermediate compounds. These intermediates undergo further reactions with additional propylene oxide and other reagents to introduce the desired ether and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts may be used to enhance reaction rates and selectivity. The final product is purified through distillation, crystallization, or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ether derivatives with different substituents.
Scientific Research Applications
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and lubricants due to its multiple functional groups.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ether groups can form hydrogen bonds and interact with polar and non-polar molecules.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 2-(2-hydroxypropoxy): A simpler analog with fewer ether groups.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]: Another ether-alcohol with different substituents.
Uniqueness
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol is unique due to its multiple ether and hydroxyl groups, which provide a high degree of functionality and versatility in chemical reactions and applications. Its complex structure allows for diverse interactions and applications in various fields.
Properties
CAS No. |
37208-53-0 |
|---|---|
Molecular Formula |
C33H69NO12 |
Molecular Weight |
671.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C33H69NO12/c1-25(36)17-41-31(7)23-44-28(4)19-38-13-10-34(11-14-39-20-29(5)45-24-32(8)42-18-26(2)37)12-15-40-30(6)21-46-33(9)22-43-27(3)16-35/h25-33,35-37H,10-24H2,1-9H3 |
InChI Key |
HEYRCBWUZAIFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)OCCN(CCOCC(C)OCC(C)OCC(C)O)CCOCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


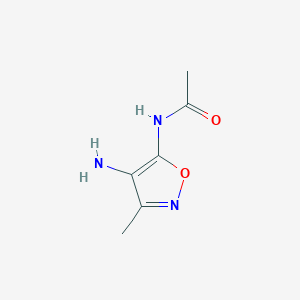
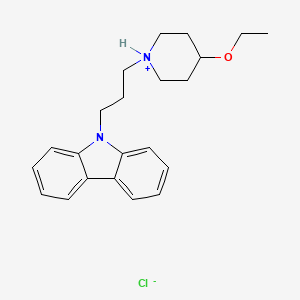
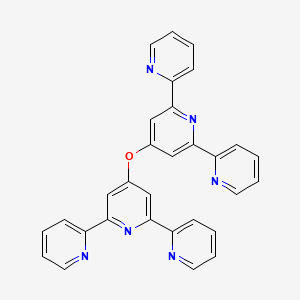

![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)

![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
